Hydroxyectoine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biotechnology and Microbiology

- Hydroxyectoine is produced by metabolically engineered strains of Corynebacterium glutamicum that express a codon-optimized, heterologous ectD gene, encoding for ectoine hydroxylase . This process converts supplemented ectoine in the presence of sucrose as a growth substrate into the desired derivative .

- The genes from Pseudomonas stutzeri (PST) and Mycobacterium smegmatis (MSM) worked best and enabled hydroxyectoine production up to 97% yield .

- After further optimization, C. glutamicum Ptuf ectDPST achieved a titre of 74 g L −1 hydroxyectoine at 70% selectivity within 12 h, using a simple batch process .

Industrial Production

- Ectoine is widely used in medical, cosmetic, and other industries . The biotechnological production of ectoine has some limitations, such as the high salt concentration fermentation, which is highly corrosive to the equipment .

- The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, and the yield of ectoine was significantly increased and the cost was reduced .

Food/Agricultural Industry

- Ectoine and its derivative 5-hydroxyectoine are used in the food/agricultural industry . Their chemical properties as bio-based amino acid derivatives make them attractive for basic scientific research and related industries .

Cosmetic Manufacturing

- Ectoine and hydroxyectoine are widely used in the cosmetic industry . They are essential for extremophiles to survive in extreme environments .

Biologics and Therapeutic Agent Preparation

- Ectoine and hydroxyectoine are used in biologics preparation . They are also potential therapeutic agents for certain diseases .

Wastewater Treatment

- Ectoine has been used in wastewater treatment . It is a compatible solute that can balance the intracellular osmotic pressure .

Protein Protectant

- Ectoine has been found to act as a protein protectant . It can help maintain the structure and function of proteins under harsh conditions .

Membrane Modulator

- Ectoine can also act as a membrane modulator . It can help maintain the integrity and function of cell membranes under extreme conditions .

DNA Protectant

- Ectoine has been found to protect DNA from damage . It can help maintain the integrity of DNA under harsh conditions .

Cryoprotective Agent

- Ectoine can act as a cryoprotective agent . It can help protect cells from damage caused by freezing .

Dermatoprotectant

- Ectoine has been used as a dermatoprotectant . It can help protect the skin from damage caused by environmental factors .

Overcoming Respiratory and Hypersensitivity Diseases

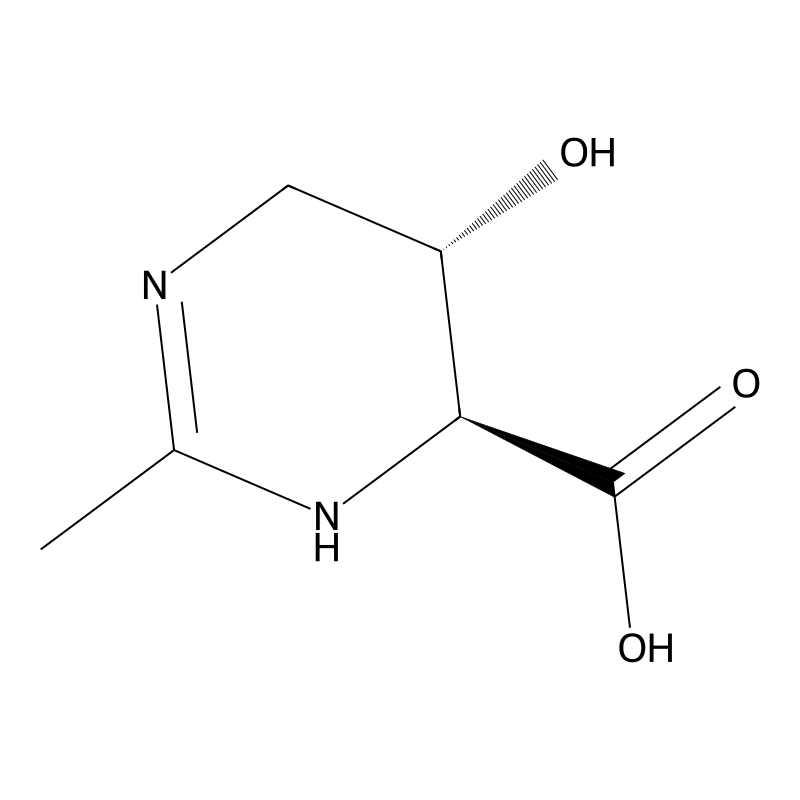

Hydroxyectoine is a naturally occurring compound classified as an extremolyte, primarily synthesized by certain halophilic microorganisms. It is a hydroxylated derivative of ectoine, featuring a hydroxyl group at the 5-position. Hydroxyectoine plays a crucial role in cellular protection against environmental stresses, such as high salinity and temperature fluctuations. This compound exhibits superior glass-forming properties compared to its precursor, ectoine, which enhances its efficacy as a stabilizing agent for biomolecules under stress conditions .

Hydroxyectoine functions as a stress protectant by stabilizing proteins, enzymes, and cell membranes under extreme conditions. It achieves this by forming hydrogen bonds with water molecules, creating a protective hydration layer around biomolecules and preventing denaturation caused by heat, salt, or desiccation [, ].

Current research suggests hydroxyectoine is non-toxic and non-irritating []. However, more studies are needed to definitively assess its safety profile.

Looking Forward

Hydroxyectoine's ability to protect biomolecules under stress has garnered interest in various fields. Researchers are exploring its potential applications in:

- Cosmetics: Hydroxyectoine might help protect skin cells from UV radiation and environmental damage [].

- Medicine: Its potential to stabilize enzymes and proteins could be beneficial in treating various diseases [].

- Food Science: Hydroxyectoine might extend the shelf life of food products by protecting proteins and enzymes during processing and storage [].

The synthesis of hydroxyectoine involves a specific enzymatic reaction catalyzed by ectoine hydroxylase. This enzyme facilitates the hydroxylation of ectoine at the 5-position through a regio- and stereospecific mechanism, utilizing molecular oxygen and 2-oxoglutarate as substrates. The reaction can be summarized as follows:

- Ectoine Hydroxylation:

This transformation is crucial for the organism's adaptation to osmotic stress and contributes to the accumulation of hydroxyectoine in response to environmental challenges .

Hydroxyectoine exhibits significant biological activities, primarily functioning as a protectant against osmotic and thermal stress. Its glass-forming properties allow it to stabilize proteins and cellular structures during desiccation, enhancing cell viability under extreme conditions. Studies have demonstrated that hydroxyectoine can protect enzymes from denaturation and improve the stability of biomolecules during freeze-thaw cycles . Additionally, hydroxyectoine has been shown to mitigate oxidative stress by scavenging free radicals, further contributing to its protective role in microbial cells .

Hydroxyectoine can be synthesized through microbial fermentation processes or chemical methods. The primary biosynthetic route involves:

- Microbial Fermentation:

- Halophilic bacteria such as Chromohalobacter salexigens produce hydroxyectoine through the enzymatic conversion of ectoine.

- Optimal production conditions often include high salinity and temperature variations, which trigger the expression of ectoine hydroxylase genes.

- Chemical Synthesis:

Hydroxyectoine has diverse applications across various fields:

- Cosmetics: Used as an ingredient in skin care products for its moisturizing and protective properties against environmental stressors.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its ability to stabilize proteins and enzymes.

- Food Industry: Explored as a natural preservative due to its protective effects on biomolecules.

- Biotechnology: Utilized in "anhydrobiotic engineering" to enhance the survival of microorganisms under desiccation conditions .

Research has highlighted hydroxyectoine's interactions with various biomolecules, particularly proteins and nucleic acids. Its ability to form hydrogen bonds enhances the stability of protein structures under stress conditions. Studies using techniques such as Fourier-transform infrared spectroscopy have shown that hydroxyectoine can effectively immobilize proteins within a glassy matrix, thereby preserving their functional integrity during extreme environmental challenges .

Additionally, hydroxyectoine's role in modulating the activity of stress-responsive genes has been investigated, revealing its potential influence on cellular signaling pathways related to stress responses .

Hydroxyectoine shares similarities with several other compatible solutes, but its unique structural features confer distinct properties:

| Compound | Structure | Unique Features |

|---|---|---|

| Ectoine | C₇H₁₄N₂O₂ | Precursor of hydroxyectoine; less effective in stabilizing proteins under stress. |

| Trehalose | C₁₂H₂₂O₁₁ | Disaccharide; excellent for protecting cells from desiccation but not as effective at high temperatures. |

| Sucrose | C₁₂H₂₂O₁₁ | Common sugar; used for energy but lacks specific protective properties against heat and osmotic stress. |

| Betaine | C₅H₁₁NO₂ | Amino acid derivative; protects against osmotic stress but does not possess glass-forming properties like hydroxyectoine. |

Hydroxyectoine's superior glass-forming ability and protective functions set it apart from these compounds, making it particularly valuable in biotechnology and cosmetics .

The biosynthesis of hydroxyectoine follows a well-characterized pathway that begins with the synthesis of its precursor molecule, ectoine [1]. The complete pathway involves two distinct phases: the initial three-step conversion of L-aspartate-β-semialdehyde to ectoine, followed by the hydroxylation of ectoine to produce 5-hydroxyectoine [2] [3].

The pathway initiates with L-aspartate-β-semialdehyde, a central metabolic intermediate that serves as the precursor for multiple biosynthetic pathways [26] [27]. This compound is synthesized from L-aspartate through the sequential actions of aspartokinase and aspartate-semialdehyde dehydrogenase [31] [32]. The conversion to ectoine involves three enzymatic steps catalyzed by the EctABC enzyme system [1] [33].

The first enzyme, L-2,4-diaminobutyrate transaminase encoded by ectB, converts L-aspartate-β-semialdehyde to L-2,4-diaminobutyrate [1] [33]. Subsequently, 2,4-diaminobutyrate acetyltransferase encoded by ectA catalyzes the acetylation of L-2,4-diaminobutyrate to form N-γ-acetyl-L-2,4-diaminobutyrate [1] [33]. Finally, ectoine synthase encoded by ectC performs a cyclization reaction to produce ectoine [1] [33].

| Enzyme | Gene | Substrate | Product | EC Number |

|---|---|---|---|---|

| L-2,4-diaminobutyrate transaminase | ectB | L-aspartate-β-semialdehyde | L-2,4-diaminobutyrate | 2.6.1.76 |

| 2,4-diaminobutyrate acetyltransferase | ectA | L-2,4-diaminobutyrate | N-γ-acetyl-L-2,4-diaminobutyrate | 2.3.1.178 |

| Ectoine synthase | ectC | N-γ-acetyl-L-2,4-diaminobutyrate | Ectoine | 4.2.1.108 |

| Ectoine hydroxylase | ectD | Ectoine | 5-Hydroxyectoine | 1.14.11 |

The final step in hydroxyectoine biosynthesis involves the stereo-specific hydroxylation of ectoine by ectoine hydroxylase to produce 5-hydroxyectoine [3] [14]. This hydroxylation occurs at the C5 position of the tetrahydropyrimidine ring, specifically targeting the pro-S hydrogen to yield the (4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid configuration [3] [14].

Ectoine Hydroxylase (EctD) Biochemistry

Classification as Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase

Ectoine hydroxylase represents a well-characterized member of the non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase superfamily [3] [14] [17]. These enzymes constitute a versatile group of biocatalysts that couple the decarboxylation of 2-oxoglutarate with the formation of a high-energy ferryl-oxo intermediate to catalyze substrate oxidation [3] [17].

The enzyme follows the general reaction mechanism characteristic of this superfamily, where the conversion of ectoine to 5-hydroxyectoine requires molecular oxygen, 2-oxoglutarate as co-substrate, and iron(II) as cofactor [3] [14]. The overall reaction can be described as: ectoine + 2-oxoglutarate + O₂ → 5-hydroxyectoine + succinate + CO₂ [3] [14].

The dioxygenase superfamily is distinguished by its ability to perform diverse chemical transformations beyond hydroxylation, including dimethylations, desaturations, cyclizations, ring expansions, epimerizations, and halogenations [3] [5]. However, ectoine hydroxylase demonstrates remarkable specificity for its natural substrate ectoine, catalyzing the hydroxylation reaction with high accuracy both in vivo and in vitro [3] [14].

Three-Dimensional Structure and Active Site Architecture

The three-dimensional structure of ectoine hydroxylase has been extensively characterized through crystallographic studies, revealing a conserved double-stranded β-helix core known as the cupin or jelly roll fold [3] [14] [15]. This structural motif consists of two four-stranded antiparallel β-sheets arranged in a β-sandwich configuration, stabilized by surrounding α-helices [3] [14].

Crystal structures of ectoine hydroxylase from Sphingopyxis alaskensis have been determined in multiple forms, including the apo-enzyme, iron-bound enzyme, and a complex containing iron, 2-oxoglutarate, and 5-hydroxyectoine [3] [15]. These structures provide detailed insights into the enzyme's active site architecture and ligand-binding mechanisms [3] [15].

The enzyme exists as a homodimer in solution, with a molecular mass of approximately 70.7 kilodaltons for the dimeric form [3]. Each monomer contains the catalytically essential double-stranded β-helix core, with the active site positioned within a deep cavity that accommodates the iron catalyst, co-substrate, and substrate molecules [3] [14].

A notable structural feature is a large disordered loop spanning amino acids 191-210, which is not visible in electron density maps [3] [4]. This mobile loop is thought to function as a lid that shields the enzyme reaction chamber during catalysis, a feature observed in related dioxygenases where the loop becomes ordered upon substrate binding [3] [14].

2-His-1-Carboxylate Iron-Binding Motif

The iron-binding site in ectoine hydroxylase features the evolutionarily conserved 2-His-1-carboxylate facial triad, a structural motif found throughout the non-heme iron(II) dioxygenase superfamily [3] [14] [18]. This triad consists of two histidine residues and one aspartate residue that coordinate the iron center [3] [14].

In the Sphingopyxis alaskensis ectoine hydroxylase, the iron-binding residues are His-144, His-245, and Asp-146 [3]. These residues form the characteristic HX(D/E)...H motif, where the iron ligand is positioned within the active site through interactions with these three amino acid side chains [3] [14]. The 2-His-1-carboxylate facial triad anchors the iron in the active site while maintaining three additional cis-oriented coordination sites for binding other ligands such as substrate and oxygen [18].

The iron-binding residues are fully conserved among 433 aligned ectoine hydroxylase proteins, emphasizing their critical importance for catalytic function [3]. Two of these iron-coordinating residues, His-144 and Asp-146, are part of a 17-amino acid signature sequence that is strictly conserved in ectoine hydroxylases [3] [4]. This signature sequence forms an extended α-helix followed by a short β-strand, structuring one side of the cupin-barrel and containing five residues that contribute to binding all three ligands of the enzyme [4].

Catalytic Mechanism of Stereo-Specific Hydroxylation

The catalytic mechanism of ectoine hydroxylase follows the general pathway established for non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases, involving the formation of a high-energy ferryl-oxo intermediate [3] [6] [28]. The mechanism begins with the binding of iron(II), 2-oxoglutarate, and ectoine to the enzyme active site [3].

The reaction proceeds through several key steps. First, molecular oxygen binds to the iron center, forming an iron-oxygen complex [3] [6]. The subsequent decarboxylation of 2-oxoglutarate generates carbon dioxide and succinate while creating the reactive ferryl-oxo species [Fe(IV)=O] [3] [6] [28]. This high-energy intermediate then abstracts a hydrogen atom from the C5 position of ectoine, specifically targeting the pro-S hydrogen [3] [14].

The stereo-specificity of the hydroxylation reaction is ensured by the precise positioning of ectoine within the active site through an intricate network of protein-substrate interactions [3] [14]. Key residues involved in substrate positioning include Gln-127, Trp-150, and Arg-280, which interact directly with the ring structure, methyl group, and carboxyl group of the substrate [3]. Additional stabilization is provided through hydrogen bonding interactions with the protein backbone [3].

The final step involves the rebound of the hydroxyl radical to the substrate radical intermediate, resulting in the formation of 5-hydroxyectoine with retention of stereochemistry [3] [35]. The enzyme demonstrates remarkable specificity, producing exclusively the (4S,5S)-5-hydroxyectoine stereoisomer [3] [14]. This stereo-specific hydroxylation occurs without loss of stereochemistry at the reacting carbon, consistent with the general mechanism observed for cytochrome P450 and related hydroxylases [35].

Alternative Hydroxylase System: EctE Structure and Function

Beyond the primary ectoine hydroxylase EctD, certain microorganisms possess alternative hydroxylase systems designated as EctE that also contribute to hydroxyectoine biosynthesis [7] [10]. The EctE system represents a secondary functional ectoine hydroxylase that shares the characteristic consensus motif of ectoine hydroxylases but exhibits distinct structural and functional properties [7].

In Chromohalobacter salexigens, the EctE protein shows only 51.9% amino acid identity to EctD, with significant differences in predicted isoelectric point values [7]. EctE has a predicted isoelectric point of 4.85 compared to 5.93 for EctD, suggesting potential differences in their ability to function under varying ionic strength conditions [7]. The predicted thermostability index is also lower for EctE (0.566) compared to EctD (0.932), indicating that EctD may be more thermoresistant [7].

Despite these differences, sequence alignment reveals that EctE retains the conserved residues essential for ectoine hydroxylase function [7]. These include residues involved in iron catalyst binding, 2-oxoglutarate coordination, and hydroxyectoine molecule interactions, as well as the 17-amino acid consensus sequence characteristic of ectoine hydroxylases [7] [4].

Functional studies demonstrate that EctE contributes significantly to hydroxyectoine synthesis under specific conditions, particularly during thermoprotection [7]. Under high salinity conditions, the combined action of both EctD and EctE is responsible for the total hydroxyectoine pool, while under high salinity plus high temperature conditions, EctE-derived hydroxyectoine accounts for approximately 37.6% of wild-type levels [7].

The phylogenetic analysis of EctD-like and EctE-like proteins reveals that these enzymes represent distinct evolutionary lineages [7]. The evolutionary pattern suggests they may have arisen from duplication of an ancestral gene preceding the directional divergence that gave origin to the orders Oceanospirillales and Alteromonadales [7]. This genetic redundancy provides robustness to organisms living in fluctuating environmental conditions [7].

Genetic Organization of the ectABCD Gene Cluster

The genetic organization of hydroxyectoine biosynthetic genes varies significantly among different microorganisms, with the ectABCD gene cluster representing one common organizational pattern [1] [2] [9]. In many organisms, the genes encoding ectoine biosynthesis (ectABC) are found clustered together with the ectoine hydroxylase gene (ectD), forming a coherent biosynthetic unit [1] [2].

The ectABCD gene cluster organization has been well-characterized in several species, including Pseudomonas stutzeri, where the cluster includes an additional aspartokinase gene (ask) [2] [9]. This complete ectABCD-ask gene cluster contains all necessary components for hydroxyectoine biosynthesis from the initial precursor L-aspartate [2] [26]. The presence of the aspartokinase gene within the cluster addresses the metabolic bottleneck associated with precursor availability, as L-aspartate-β-semialdehyde represents a central intermediate in multiple biosynthetic pathways [26] [27].

| Gene | Protein | Function | EC Number |

|---|---|---|---|

| ask | Aspartokinase | L-aspartate → L-aspartyl phosphate | 2.7.2.4 |

| ectA | Diaminobutyrate acetyltransferase | L-2,4-diaminobutyrate → N-γ-acetyl-L-2,4-diaminobutyrate | 2.3.1.178 |

| ectB | Diaminobutyrate transaminase | L-aspartate-β-semialdehyde → L-2,4-diaminobutyrate | 2.6.1.76 |

| ectC | Ectoine synthase | N-γ-acetyl-L-2,4-diaminobutyrate → Ectoine | 4.2.1.108 |

| ectD | Ectoine hydroxylase | Ectoine → 5-Hydroxyectoine | 1.14.11 |

However, the genetic organization is not universally conserved across all hydroxyectoine-producing organisms [7] [9]. In Chromohalobacter salexigens, the ectD gene is not adjacent to the ectABC genes, and the organism possesses two separate ectoine hydroxylase genes (ectD and ectE) located at distant positions within the genome [7]. This alternative organization suggests that ectoine hydroxylase genes can function independently of the core ectoine biosynthetic machinery [7].

The transcriptional organization of these gene clusters also varies [9] [12]. In some organisms, the entire ectABCD cluster is cotranscribed as a single operon, while in others, individual genes or subsets of genes may be under separate transcriptional control [9] [12]. This diversity in genetic and transcriptional organization reflects the evolutionary flexibility of hydroxyectoine biosynthetic systems and their adaptation to different environmental conditions and regulatory requirements [7] [9].

Molecular Regulation of Hydroxyectoine Biosynthesis

Transcriptional Control Mechanisms

The transcriptional regulation of hydroxyectoine biosynthesis involves complex multilayered control systems that respond to various environmental stimuli and growth conditions [7] [10] [11]. The regulation occurs at multiple levels, including growth phase-dependent expression patterns, stress-responsive transcriptional activation, and the involvement of both general and specific regulatory factors [7] [11].

The primary mechanism of transcriptional control involves the differential expression of ectoine hydroxylase genes in response to osmotic and thermal stress conditions [7] [21] [23]. In Chromohalobacter salexigens, the relative expression of ectD is consistently higher than ectE under most conditions, reflecting the role of EctD as the primary ectoine hydroxylase [7]. At exponential growth phase, osmotic stress induces ectD expression by 27.9-fold and ectE expression by 2.3-fold compared to low salinity conditions [7].

The transcriptional response demonstrates clear growth phase dependency [7] [11]. During exponential phase, both ectD and ectE genes are osmoregulated but not thermoregulated, while at stationary phase, neither gene appears osmoregulated but ectD shows strong thermoregulation (30.6-fold induction) at high salinity [7]. This growth phase-dependent regulation suggests that different regulatory mechanisms operate during distinct phases of cellular development [7] [11].

Promoter analysis reveals the presence of multiple consensus sequences that can be recognized by different sigma factors [7] [11]. Both ectD and ectE promoter regions contain sequences resembling those recognized by RpoS/RpoD and RpoH sigma factors, indicating potential for regulation by both general stress response and heat shock regulatory systems [7] [11].

Environmental Stimuli and Regulatory Response

Environmental stimuli play crucial roles in regulating hydroxyectoine biosynthesis, with osmotic stress, temperature changes, and growth phase transitions serving as primary regulatory signals [21] [22] [23] [24]. The regulatory response to these stimuli involves both immediate transcriptional changes and longer-term adaptive mechanisms [21] [23] [25].

Osmotic stress represents the most well-characterized environmental stimulus affecting hydroxyectoine biosynthesis [21] [22] [25]. The response to osmotic stress involves exquisitely sensitive detection of salinity changes, with linear relationships often observed between external salinity and cellular ectoine/hydroxyectoine content [22] [25]. This osmotic sensing capability allows organisms to adjust their compatible solute production in a finely tuned manner proportional to the degree of environmental stress [22] [25].

Temperature stress provides another critical regulatory signal, particularly for hydroxyectoine production [21] [22] [23]. Elevated temperatures generally promote hydroxyectoine accumulation, while reduced temperatures may favor ectoine synthesis [21] [22]. In Virgibacillus pantothenticus, chill stress uniquely induces ectoine biosynthesis in the absence of osmotic stress, representing a novel temperature-dependent regulatory mechanism [21].

The regulatory response also varies with growth phase, with stationary phase conditions often promoting increased hydroxyectoine production [7] [22]. This growth phase-dependent regulation likely reflects the superior stress-protective properties of hydroxyectoine during stationary phase conditions, where cells encounter multiple stresses including pH changes, oxidative damage, and nutrient limitation [22].

| Environmental Condition | Growth Phase | ectD Expression | ectE Expression | Regulatory Outcome |

|---|---|---|---|---|

| High salinity | Exponential | 27.9-fold increase | 2.3-fold increase | Osmoregulated |

| High salinity | Stationary | No change | No change | Not osmoregulated |

| High temperature + salinity | Exponential | No change | No change | Not thermoregulated |

| High temperature + salinity | Stationary | 30.6-fold increase | No change | ectD thermoregulated |

Role of EctZ Transcriptional Regulator

The EctZ transcriptional regulator represents a specialized regulatory protein that plays a dual role in controlling hydroxyectoine biosynthesis [7] [10]. EctZ belongs to the AraC-GlxA family of transcriptional regulators and contains both an N-terminal glutamine amidotransferase-like motif and an AraC-type DNA-binding helix-turn-helix motif [7].

Functional analysis reveals that EctZ acts as both a transcriptional activator and repressor, depending on the target gene and environmental conditions [7]. During exponential growth, EctZ functions as a transcriptional activator of osmoregulated ectD expression, with ectZ mutants showing 7.15-fold lower ectD expression under osmotic stress conditions [7]. Simultaneously, EctZ acts as a repressor of ectE transcription, with ectZ inactivation leading to 4.3-fold increased ectE expression at low salinity [7].

This dual regulatory function allows EctZ to coordinate the relative expression of the two ectoine hydroxylase genes, privileging the synthesis of the primary enzyme EctD while suppressing the secondary enzyme EctE under normal conditions [7]. The regulatory activity of EctZ appears to be growth phase-dependent, with minimal involvement during stationary phase expression of either ectD or ectE [7].

The distribution of EctZ-like proteins is limited to moderately halophilic Gammaproteobacteria, particularly species within the Halomonadaceae family [7]. This restricted distribution suggests that EctZ represents a specialized regulatory adaptation for organisms living in variable salinity environments [7]. Phylogenetic analysis indicates that EctZ-type proteins constitute a distinct subtype of AraC-like regulators with specific functions related to osmoadaptation [7].

RpoS-Dependent Expression Patterns

The general stress response regulator RpoS plays a central role in controlling hydroxyectoine biosynthesis under various stress conditions [7] [10] [11]. RpoS-dependent regulation demonstrates both gene-specific and growth phase-specific patterns that contribute to the complex regulatory network governing hydroxyectoine production [7] [11].

For the primary ectoine hydroxylase gene ectD, RpoS dependency varies according to growth phase and stress conditions [7] [11]. During exponential phase, osmoregulated ectD expression requires RpoS, with rpoS mutants showing 5.1-fold decreased expression under high salinity conditions [7]. At stationary phase, RpoS contributes to both low salinity expression (2-fold decrease in rpoS mutants) and thermoregulated expression (11.25-fold decrease under high temperature conditions) [7].

The secondary ectoine hydroxylase gene ectE demonstrates consistent RpoS-dependency regardless of growth phase or environmental conditions [7]. Expression of ectE in rpoS mutants is significantly reduced under all tested conditions, with decreases ranging from 3-fold to 24.1-fold depending on the specific growth phase and stress combination [7]. This universal RpoS-dependency distinguishes ectE regulation from the more conditional RpoS-dependency observed for ectD [7].

The RpoS-dependent regulation extends beyond simple transcriptional control to influence the accumulation patterns of ectoine and hydroxyectoine [7] [11]. In rpoS mutants, altered solute accumulation patterns are observed, including increased ectoine accumulation under certain conditions and modified ectoine-to-hydroxyectoine ratios [7]. These changes suggest that RpoS-mediated regulation affects both the synthesis and potentially the degradation or modification of these compatible solutes [7] [11].

Post-Transcriptional Regulation Mechanisms

Post-transcriptional regulation represents a significant component of hydroxyectoine biosynthesis control, particularly under conditions where transcriptional and accumulation patterns do not correlate directly [7] [22]. These mechanisms allow for fine-tuning of enzyme activity and metabolite production independently of gene expression levels [7] [22].

Evidence for post-transcriptional control is most apparent during temperature stress responses in exponentially growing cells [7] [22]. Under these conditions, hydroxyectoine accumulation occurs without corresponding increases in ectD or ectE transcription, indicating that enzyme activity or stability may be regulated through post-transcriptional mechanisms [7]. This regulation may involve enzyme stabilization, cofactor availability, or allosteric modulation of enzyme activity [22].

The role of cofactor availability represents one potential post-transcriptional regulatory mechanism [2] [6]. The ectoine hydroxylase reaction requires iron(II) and 2-oxoglutarate as cofactors, and the cellular availability of these compounds could influence enzyme activity independently of enzyme protein levels [2] [6]. Environmental conditions that affect iron homeostasis or central metabolism could therefore modulate hydroxyectoine production through cofactor-mediated regulation [6].

Protein stability and enzyme turnover may also contribute to post-transcriptional regulation [7] [22]. The differences in predicted thermostability between EctD and EctE proteins suggest that temperature-dependent protein stability could influence the relative contributions of these enzymes under thermal stress conditions [7]. Additionally, the formation of protein complexes or the sequestration of enzymes in specific cellular compartments could provide mechanisms for regulating enzyme activity without affecting transcription [22].

Phylogenetic Distribution of Hydroxyectoine-Producing Microorganisms

Surveying six-thousand-four-hundred-and-twenty-eight completely sequenced microbial genomes revealed four-hundred-and-forty species that contain the ectoine synthase gene (ectC). Among these, two-hundred-and-seventy-two genomes also encode the ectoine hydroxylase gene (ectD), indicating potential hydroxyectoine synthesis. Hence, approximately sixty-two percent of ectoine producers have the genetic capacity for hydroxyectoine formation [1].

Ectoine producers span seventeen bacterial and archaeal phyla, whereas confirmed hydroxyectoine producers occur in nine phyla, with a pronounced bias toward Proteobacteria, Firmicutes and Actinobacteria [1] [2]. Obligately anaerobic lineages lack ectoine hydroxylase, consistent with the enzyme’s strict oxygen dependence [1].

| Phylum (representative habitat) | Confirmed presence of ectoine synthase | Confirmed presence of ectoine hydroxylase | Representative genome | Notes |

|---|---|---|---|---|

| Proteobacteria (marine, soil) | Yes [1] | Yes [1] | Halomonas elongata DSM 2581 [3] | High salinity specialist |

| Firmicutes (thermal springs, soil) | Yes [1] | Yes [1] | Paenibacillus lautus Y4.12MC10 [3] | Heat-stable hydroxylase |

| Actinobacteria (terrestrial) | Yes [1] | Yes [1] | Streptomyces coelicolor A3(2) [4] | GlnR-controlled operon |

| Bacteroidetes (marine) | Yes [1] | Yes [1] | Salinibacter ruber DSM 13855 [1] | Extreme halophile |

| Deinococcus–Thermus (hot springs) | Yes [1] | Yes [1] | Thermus thermophilus HB8 [5] | High-temperature ectD |

| Thaumarchaeota (marine Archaea) | Yes [1] | Yes [1] | Nitrosopumilus maritimus SCM1 [1] | Only archaeal ectD cluster |

| Remaining eight bacterial phyla | Yes (variable) | No [1] | — | Ectoine only |

Comparative Genomics of the ectABCD Gene Cluster

Whole-genome inspection of the four-hundred-and-forty ectC-positive microorganisms showed a highly conserved backbone (ectABC) that is osmotically induced in every producer studied [1]. Cluster configurations segregate into three dominant types (Table 2).

| Cluster type | Structural arrangement | Frequency among ectC-positive genomes | Illustrative species | Functional comment |

|---|---|---|---|---|

| I | ectA-ectB-ectC-ectD contiguous | Two-hundred-and-sixty-nine genomes (≈ 61%) [1] | Vibrio cholerae N16961 [1] | Enables coordinated transcription of hydroxylase |

| II | ectA-ectB-ectC contiguous; ectD elsewhere on chromosome | Three-percent [1] | Chromohalobacter salexigens DSM 3043 [1] | Dual ectD copies reported [1] |

| III | Orphan ectC lacking neighbouring ect genes | Twenty-two genomes (≈ 5%) [1] | Pseudomonas syringae pv. syringae B728a [1] | Relies on external precursors, low-level ectoine detected |

Eighty-five percent of all producers maintain the canonical operon architecture (types I and II), underscoring strong purifying selection on cluster integrity [1]. The remaining fifteen percent exhibit gene rearrangements yet retain inducible expression via phylum-specific regulators [6].

Evolutionary Conservation of Ectoine Hydroxylase

Protein alignment of two-hundred-and-seventy-two ectoine hydroxylases uncovered an invariant seventeen-residue signature anchored by the 2-histidine-one-carboxylate facial triad required for ferrous-iron binding [5]. Crystal structures from Virgibacillus salexigens (iron-bound and iron-free forms) show that the apo-enzyme already adopts an active-site geometry pre-organized for metal insertion, indicating structural preadaptation before iron acquisition [7].

Despite evolution in contrasting niches, hydroxylases from Halomonas elongata (halophile), Acidiphilium cryptum (acidophile), Alkalilimnicola ehrlichii (alkaliphile), Sphingopyxis alaskensis (psychrophile), Paenibacillus lautus (thermophile) and Pseudomonas stutzeri (soil generalist) display near-identical kinetic profiles: Michaelis–Menten constants for ectoine of nine to eighteen millimoles per litre and catalytic turnover numbers around one reciprocal second [3]. These data confirm that selection conserves catalytic efficiency rather than optimising for environmental extremes.

| Species | Habitat | Michaelis–Menten constant for ectoine (millimoles per litre) | Catalytic turnover (reciprocal seconds) |

|---|---|---|---|

| Halomonas elongata | High salinity [3] | 12.4 ± 1.1 | 0.63 ± 0.05 |

| Acidiphilium cryptum | Low pH [3] | 14.7 ± 1.3 | 0.58 ± 0.04 |

| Alkalilimnicola ehrlichii | High pH [3] | 11.3 ± 0.7 | 0.71 ± 0.06 |

| Sphingopyxis alaskensis | Cold marine [3] | 9.8 ± 0.5 | 1.02 ± 0.08 |

| Paenibacillus lautus | Thermal spring [3] | 10.6 ± 0.9 | 0.97 ± 0.07 |

| Pseudomonas stutzeri | Soil [3] | 12.1 ± 1.0 | 1.12 ± 0.09 |

Genomic Context Analysis of Hydroxyectoine Biosynthesis Genes

Adjacent accessory genes modulate pathway flux and regulation.

Specialised aspartokinase.

In approximately one-third of clusters, ectABCD is immediately followed by askect encoding a feedback-relieved aspartokinase that channels l-aspartate-beta-semialdehyde into ectoine biosynthesis [8] [9]. Deletion or heterologous omission of askect lowers intracellular hydroxyectoine titres by up to fifty percent in recombinant hosts [9].MarR-type repressor EctR.

One-hundred-and-seven out of four-hundred-and-forty ectoine loci possess the MarR-family repressor gene ectR positioned upstream of ectA. EctR binding overlaps the −10 region of the ectA promoter, repressing transcription under non-stress conditions [10] [11]. Loss of EctR elevates ectABCD-ask transcript abundance three-fold without abolishing osmotic induction [10].Nitrogen-responsive transcriptional coupling.

In several Actinobacteria, the global nitrogen regulator GlnR binds directly to promoters within the ect cluster, linking compatible solute production to nitrogen status [12]. This dual regulation illustrates pathway integration into broader nutrient-stress networks.Gene duplication events.

Duplications of ectD or entire ectABCD cassettes occur sporadically; Streptomyces clavuligerus harbours three complete operon copies, a genomic strategy presumed to enhance stress resilience [1].

| Context feature | Frequency within ect-bearing genomes | Documented functional effect |

|---|---|---|

| ask_ect contiguous to cluster | ~ 38% [8] | Increases flux through aspartate branch [9] |

| ectR adjacent repressor | 24% (107 / 440) [11] | Fine-tunes operon repression [10] |

| GlnR binding sites | Widespread in Actinobacteria [12] | Coordinates nitrogen and osmotic responses |

| ectD or cluster duplication | < 5% [1] | Potential dosage benefit under severe stress |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant